molecular formula C10H6N2O3 B13206242 2,4,6-Trihydroxyquinoline-3-carbonitrile

2,4,6-Trihydroxyquinoline-3-carbonitrile

Katalognummer: B13206242
Molekulargewicht: 202.17 g/mol
InChI-Schlüssel: IYQOSBZCTQEJJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,6-Trihydroxyquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H6N2O3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trihydroxyquinoline-3-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 2-aminobenzonitrile with malononitrile in the presence of a base, followed by oxidation to introduce the hydroxyl groups at the 2, 4, and 6 positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6-Trihydroxyquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Aminoquinoline derivatives.

    Substitution: Ethers and esters of quinoline.

Wissenschaftliche Forschungsanwendungen

2,4,6-Trihydroxyquinoline-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,4,6-Trihydroxyquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4,6-Trihydroxyquinoline: Lacks the nitrile group but shares similar structural features.

    2,4-Dihydroxyquinoline-3-carbonitrile: Lacks one hydroxyl group compared to 2,4,6-Trihydroxyquinoline-3-carbonitrile.

    2,6-Dihydroxyquinoline-3-carbonitrile: Lacks one hydroxyl group at the 4 position.

Uniqueness

This compound is unique due to the presence of three hydroxyl groups and a nitrile group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C10H6N2O3

Molekulargewicht

202.17 g/mol

IUPAC-Name

4,6-dihydroxy-2-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C10H6N2O3/c11-4-7-9(14)6-3-5(13)1-2-8(6)12-10(7)15/h1-3,13H,(H2,12,14,15)

InChI-Schlüssel

IYQOSBZCTQEJJB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1O)C(=C(C(=O)N2)C#N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.